molecular formula C16H10FN3 B13057498 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline

Cat. No.: B13057498
M. Wt: 263.27 g/mol
InChI Key: ODJAXGWKJICRCG-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated pyrrolo[2,3-C]pyridine moiety fused to an isoquinoline ring. The presence of the fluorine atom and the fused ring system imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[2,3-C]pyridine core, which is then functionalized with a fluorine atom. The isoquinoline ring is subsequently introduced through a series of cyclization reactions. Key steps in the synthesis may include:

    Formation of the Pyrrolo[2,3-C]pyridine Core: This can be achieved through the reaction of a suitable pyridine derivative with an appropriate pyrrole precursor under controlled conditions.

    Fluorination: Introduction of the fluorine atom can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the isoquinoline ring, which can be facilitated by using strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to modify the ring system.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrrolo[2,3-C]pyridine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully saturated ring systems.

Scientific Research Applications

3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
  • 5-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one

Uniqueness

3-(5-Fluoro-1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline is unique due to its specific structural features, such as the fluorinated pyrrolo[2,3-C]pyridine moiety and the fused isoquinoline ring. These features confer distinct electronic and steric properties, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C16H10FN3

Molecular Weight

263.27 g/mol

IUPAC Name

3-(5-fluoropyrrolo[2,3-c]pyridin-1-yl)isoquinoline

InChI

InChI=1S/C16H10FN3/c17-15-7-12-5-6-20(14(12)10-18-15)16-8-11-3-1-2-4-13(11)9-19-16/h1-10H

InChI Key

ODJAXGWKJICRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)N3C=CC4=CC(=NC=C43)F

Origin of Product

United States

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